Cas no 1993367-42-2 (trans-2-(3-phenylpropyl)aminocyclopentan-1-ol)

Technical Introduction: trans-2-(3-phenylpropyl)aminocyclopentan-1-ol is a chiral aminocyclopentanol derivative characterized by its stereospecific structure, featuring a phenylpropylamine moiety linked to a cyclopentanol ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the development of bioactive molecules. The trans-configuration enhances stereochemical precision, which is critical for applications requiring selective receptor interactions or enantioselective synthesis. Its rigid cyclopentane backbone and polar functional groups (amine and hydroxyl) contribute to tunable solubility and reactivity, making it suitable for derivatization in medicinal chemistry or asymmetric catalysis. The compound’s structural features may also support studies in neurotransmitter analogs or peptidomimetics.
trans-2-(3-phenylpropyl)aminocyclopentan-1-ol structure
1993367-42-2 structure
Product name:trans-2-(3-phenylpropyl)aminocyclopentan-1-ol
CAS No:1993367-42-2
MF:C14H21NO
MW:219.322643995285
CID:6206296
PubChem ID:102733149

trans-2-(3-phenylpropyl)aminocyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • trans-2-(3-phenylpropyl)aminocyclopentan-1-ol
    • trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
    • 1993367-42-2
    • AKOS040823106
    • (1R,2R)-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
    • F6545-4568
    • Inchi: 1S/C14H21NO/c16-14-10-4-9-13(14)15-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1
    • InChI Key: IAWDVZABFLIJEX-ZIAGYGMSSA-N
    • SMILES: O[C@@H]1CCC[C@H]1NCCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 2.4

trans-2-(3-phenylpropyl)aminocyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6545-4568-0.25g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
0.25g
$252.0 2023-09-06
Life Chemicals
F6545-4568-2.5g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
2.5g
$612.0 2023-09-06
Life Chemicals
F6545-4568-1g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
1g
$280.0 2023-09-06
Life Chemicals
F6545-4568-0.5g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
0.5g
$266.0 2023-09-06
Life Chemicals
F6545-4568-5g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
5g
$926.0 2023-09-06
Life Chemicals
F6545-4568-10g
trans-2-[(3-phenylpropyl)amino]cyclopentan-1-ol
1993367-42-2 95%+
10g
$1303.0 2023-09-06

Additional information on trans-2-(3-phenylpropyl)aminocyclopentan-1-ol

trans-2-(3-phenylpropyl)aminocyclopentan-1-ol: A Comprehensive Overview

trans-2-(3-phenylpropyl)aminocyclopentan-1-ol, identified by the CAS number 1993367-42-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in various biological systems, making it a subject of extensive research.

The chemical structure of trans-2-(3-phenylpropyl)aminocyclopentan-1-ol comprises a cyclopentane ring substituted with an amino group and a hydroxyl group. The trans configuration of the substituents on the cyclopentane ring imparts distinct stereochemical properties, which are crucial for its biological activity. The presence of the phenyl group in the side chain adds to the compound's lipophilicity, enhancing its ability to interact with cellular membranes and proteins.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of trans-2-(3-phenylpropyl)aminocyclopentan-1-ol. Researchers have employed various methodologies, including asymmetric catalysis and bio-inspired synthesis, to construct this molecule with high enantioselectivity. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process, aligning with the principles of green chemistry.

In terms of pharmacological activity, trans-cas no 199336742 has shown promising results in preclinical studies. It exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a potential candidate for treating conditions such as anxiety and depression. Recent studies have demonstrated its ability to modulate neurotransmitter release, thereby influencing neural signaling pathways. These findings underscore its potential as a lead compound for developing novel therapeutics.

The application of computational chemistry has further enhanced our understanding of cyclopentane derivative cas no 199336742. Molecular docking studies have revealed key interactions between the compound and target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on its electronic properties, which are essential for predicting its reactivity and stability under different conditions.

In conclusion, trans-cas no 199336742, or cyclopentane derivative cas no 199336742, represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advanced synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of science and medicine.

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